molecular formula C18H23NO4 B13236464 tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13236464
M. Wt: 317.4 g/mol
InChI Key: GKWPGMNZOXAIKG-UHFFFAOYSA-N
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Description

tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. The final product is usually purified through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to a more simplified form.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or alcohol groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its unique structure may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
  • tert-Butyl (2R,3S)- (-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Uniqueness

tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications where such properties are desired, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 6-methyl-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C18H23NO4/c1-12-5-6-15-13(9-12)14(20)10-18(22-15)7-8-19(11-18)16(21)23-17(2,3)4/h5-6,9H,7-8,10-11H2,1-4H3

InChI Key

GKWPGMNZOXAIKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCN(C3)C(=O)OC(C)(C)C)CC2=O

Origin of Product

United States

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